molecular formula C11H16N2O2 B8630770 ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate

ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate

Cat. No.: B8630770
M. Wt: 208.26 g/mol
InChI Key: RAXLHWJKWFXAAE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate is a derivative of the amino acid phenylalanine It is characterized by the presence of an amino group at the fourth position of the phenyl ring and an ethyl ester group attached to the carboxyl group of the phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate typically involves the esterification of 4-Amino l-phenylalanine. One common method is the reaction of 4-Amino l-phenylalanine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: 4-Amino l-phenylalanine ethyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive molecules. It can also bind to receptors and modulate their activity, influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine ethyl ester: Similar structure but lacks the amino group at the fourth position.

    4-Nitro l-phenylalanine ethyl ester: Contains a nitro group instead of an amino group.

    4-Hydroxy l-phenylalanine ethyl ester: Contains a hydroxy group at the fourth position.

Uniqueness

ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate is unique due to the presence of both an amino group and an ethyl ester group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-aminophenyl)propanoate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,12-13H2,1H3/t10-/m0/s1

InChI Key

RAXLHWJKWFXAAE-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)N)N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N)N

Origin of Product

United States

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